(R)-3-(Bromomethyl)heptane
Overview
Description
®-3-(Bromomethyl)heptane is an organic compound with the molecular formula C8H17Br It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-3-(Bromomethyl)heptane can be synthesized through several methods. One common approach involves the bromination of heptane derivatives. For instance, the bromination of 3-methylheptane using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide can yield ®-3-(Bromomethyl)heptane .
Industrial Production Methods: Industrial production of ®-3-(Bromomethyl)heptane typically involves continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as photochemical bromination under controlled conditions to achieve the desired product efficiently .
Types of Reactions:
Substitution Reactions: ®-3-(Bromomethyl)heptane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, reacting with sodium cyanide can produce ®-3-(Cyanomethyl)heptane.
Elimination Reactions: Under basic conditions, ®-3-(Bromomethyl)heptane can undergo elimination reactions to form alkenes.
Oxidation Reactions: Although less common, oxidation of ®-3-(Bromomethyl)heptane can lead to the formation of corresponding alcohols or ketones
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium hydroxide, dimethyl sulfoxide (DMSO).
Elimination: Potassium tert-butoxide, ethanol.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution: ®-3-(Cyanomethyl)heptane, ®-3-(Hydroxymethyl)heptane.
Elimination: 3-Heptene.
Oxidation: 3-Heptanol, 3-Heptanone.
Scientific Research Applications
®-3-(Bromomethyl)heptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of alkyl halides on biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: While not directly used as a drug, ®-3-(Bromomethyl)heptane can be a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of ®-3-(Bromomethyl)heptane primarily involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions, including nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .
Comparison with Similar Compounds
®-3-(Chloromethyl)heptane: Similar in structure but with a chlorine atom instead of bromine.
®-3-(Iodomethyl)heptane: Similar in structure but with an iodine atom instead of bromine.
®-3-(Hydroxymethyl)heptane: Similar in structure but with a hydroxyl group instead of bromine.
Uniqueness: ®-3-(Bromomethyl)heptane is unique due to the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability .
Properties
IUPAC Name |
(3R)-3-(bromomethyl)heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIYPLSXWYKLH-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379440-97-7 | |
Record name | (R)-3-(Bromomethyl)heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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